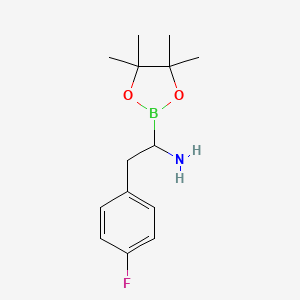
(R)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine typically involves the coupling of a fluorophenyl derivative with a dioxaborolane precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the carbon-boron bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and reduced by-product formation.
化学反応の分析
Types of Reactions
®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or boronates.
Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its boron moiety makes it a valuable intermediate in cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of boron-containing molecules with biological systems. Its fluorophenyl group allows for easy detection and quantification using spectroscopic methods.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance characteristics.
作用機序
The mechanism of action of ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with diols and other nucleophilic groups, making it a useful tool in the study of enzyme inhibition and receptor binding. The fluorophenyl group can engage in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
- ®-2-(4-chlorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
- ®-2-(4-bromophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
- ®-2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
Uniqueness
Compared to its analogs, ®-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry.
特性
分子式 |
C14H21BFNO2 |
|---|---|
分子量 |
265.13 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12(17)9-10-5-7-11(16)8-6-10/h5-8,12H,9,17H2,1-4H3 |
InChIキー |
YLQBALFFKUBXBZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















